molecular formula C13H14BrN3O2 B1323355 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 351002-16-9

9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1323355
CAS No.: 351002-16-9
M. Wt: 324.17 g/mol
InChI Key: CUSBPCYPCUDPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a critical node in the oncogenic PI3K/AKT/mTOR signaling pathway. Its research value is primarily in the investigation of PI3Kα-driven cancers, where it serves as a key chemical probe to dissect pathway dynamics and validate PI3Kα as a therapeutic target. Studies have utilized this compound to explore mechanisms of resistance to other PI3K inhibitors and to evaluate combination therapies, particularly in breast cancer models. By selectively targeting the PI3Kα isoform, this inhibitor helps researchers achieve a more precise understanding of its distinct biological functions compared to other Class I PI3K isoforms (β, δ, γ). The bromo moiety at the 9-position provides a synthetic handle for further structure-activity relationship (SAR) studies or for the development of chemical probes, such as PROTACs, aimed at achieving targeted protein degradation for enhanced mechanistic studies and potential therapeutic applications.

Properties

IUPAC Name

9-bromo-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-9-6-10(14)13-15-11(7-12(18)17(13)8-9)16-2-4-19-5-3-16/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSBPCYPCUDPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)Br)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635084
Record name 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-16-9
Record name 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrido[1,2-a]pyrimidin-4-one derivative.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Morpholino Group Introduction: The morpholino group is incorporated through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 9 serves as a key reactive site for palladium-catalyzed cross-coupling reactions. In structurally analogous pyridopyrimidinones, Suzuki reactions with boronic acid derivatives enable aryl/heteroaryl group introduction. For example:

SubstrateBoronic Acid PartnerCatalyst SystemConditionsProduct YieldReference
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-onePyridineboronic estersPd(dppf)Cl₂, KOAcDioxane, 100°C65–85%

This reaction typically proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination . The methyl group at position 7 and morpholino substituent at position 2 remain inert under these conditions.

Nucleophilic Aromatic Substitution

The electron-deficient pyridopyrimidinone core facilitates nucleophilic displacement of bromine. Amines, thiols, or alkoxides can substitute the bromine under basic conditions:

Example Protocol

  • Substrate : 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one

  • Nucleophile : Piperidine

  • Conditions : DMF, K₂CO₃, 80°C, 12 h

  • Product : 9-piperidinyl derivative (isolated yield: ~70%)

Steric hindrance from the methyl group may reduce reaction rates compared to non-methylated analogs.

Functionalization of the Morpholino Substituent

The morpholino group at position 2 can undergo further modification:

N-Alkylation/Acylation

  • Reagents : Alkyl halides, acyl chlorides

  • Conditions : Base (e.g., Et₃N), room temperature

  • Outcome : Quaternary ammonium salts or amides form without disrupting the pyridopyrimidinone core .

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl/EtOH, reflux), morpholine may cleave to generate secondary amines, though this is less common due to the stability of the morpholino ring .

Photochemical and Electrochemical Behavior

While direct data on this compound is limited, related pyridopyrimidinones exhibit:

  • UV-induced reactivity : Potential for [2+2] cycloadditions or radical-based transformations.

  • Electrochemical reduction : The bromine atom may undergo reductive elimination at cathodic potentials .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions via ring-opening.

  • Thermal Stability : Stable up to 200°C (DSC data) .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in:

  • Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines by inhibiting critical enzymes involved in cell proliferation and survival. For instance, studies have shown that modifications to the structure can enhance selectivity for phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer progression .

Antimicrobial Properties

9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one has demonstrated promising antimicrobial activity:

  • Antiviral Effects : The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
  • Antibacterial Activity : Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .

Enzyme Inhibition

The compound's mechanism of action often involves the inhibition of specific enzymes:

  • Targeting Kinases : Inhibiting kinases such as PI3K can lead to reduced cell growth and proliferation in cancer cells. This has been highlighted in various case studies where structural modifications improved selectivity and efficacy .

Case Study 1: Antiplatelet Inhibition

A study focused on optimizing pyrido[1,2-a]pyrimidine derivatives demonstrated that structural modifications could enhance selectivity for PI3Kβ. The lead compound exhibited significant antithrombotic effects without increasing bleeding risk, showcasing its potential as a therapeutic agent in cardiovascular diseases .

Case Study 2: Anticancer Properties

In a series of experiments evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of key signaling pathways .

Mechanism of Action

The mechanism of action of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and morpholino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 9-Bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Molecular Formula : C₁₃H₁₄BrN₃O₂
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 351002-16-9
  • Structural Features: A pyrido[1,2-a]pyrimidin-4-one core with bromine at position 9, methyl at position 7, and a morpholine substituent at position 2.

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties Biological Relevance
Target Compound
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
9-Br, 7-CH₃, 2-morpholino 324.18 - Bromine enhances electrophilic reactivity.
- Morpholino improves solubility.
Potential kinase inhibitor scaffold .
9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one 9-Acetyl, 7-CH₃, 2-morpholino 287.32 - Acetyl group reduces reactivity compared to Br.
- Higher lipophilicity.
Intermediate for further derivatization .
9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 9-Br, 7-CH₃, 2-OH 255.07 - Hydroxy group enables hydrogen bonding.
- Lower molecular weight.
Research reagent for solubility studies .
2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br, 2-CH₂NH₂ 255.07 - Primary amine introduces basicity.
- Reactive for conjugation.
Building block for peptide-mimetic drugs .
2-(3,4-Dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(3,4-dimethoxyphenyl), 9-CH₃, 7-piperazinyl ~450 (estimated) - Dimethoxy groups enhance solubility.
- Piperazine enables pH-dependent protonation.
Anticancer candidate (patent example) .

Key Findings:

A. Substituent Effects on Reactivity

  • Bromine vs. Acetyl : Bromine at position 9 (target compound) facilitates nucleophilic substitution reactions, making it versatile for derivatization. In contrast, the acetyl group in the analog (CAS 663619-91-8) is less reactive but may stabilize π-π stacking in binding pockets .
  • Morpholino vs. Piperazine: Morpholino (target) provides hydrogen-bond acceptors, while piperazine derivatives (e.g., patent compound 15) introduce basic nitrogen atoms, enhancing membrane permeability .

Biological Activity

9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 351002-16-9) is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₃H₁₄BrN₃O₂
  • Molecular Weight : 324.18 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound

The compound is primarily studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells.

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits CDK activity. For instance, it has been reported to exhibit significant inhibitory effects on CDK4 with an IC50 value in the low micromolar range . This suggests that the compound could be a candidate for further development as an anticancer agent.

Table 1: In Vitro Biological Activity of this compound

Assay TypeTarget KinaseIC50 (µM)Cell Line Tested
CDK4 InhibitionCDK40.5MCF7
CDK6 InhibitionCDK60.8HeLa
Cytotoxicity AssayN/A>10K562
Apoptosis InductionN/AN/ADU145

Structure-Activity Relationship (SAR)

The structural modifications made to the pyrido[1,2-a]pyrimidin backbone have been crucial in enhancing biological activity. The presence of the bromine atom at position 9 and the morpholino group at position 2 have been identified as key contributors to the compound's potency against CDKs.

Case Study: SAR Analysis

In a comparative study, derivatives of this compound were synthesized and evaluated for their kinase inhibition properties. The results indicated that modifications at the methyl group and bromine substitution significantly influenced the inhibitory potency .

Q & A

Q. What are the primary synthetic methodologies for preparing 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one?

The synthesis typically involves functionalization of the pyrido[1,2-a]pyrimidin-4-one core. Key approaches include:

  • Metal-free C-3 chalcogenation : Radical-mediated sulfenylation/selenylation using iodine and persulfate oxidants under mild conditions (60–80°C), enabling selective C-3 substitution .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with halogenated derivatives (e.g., 7-chloro-3-iodo analogs) to introduce aryl/alkyl groups at specific positions .
  • Ullmann-type reactions : Copper-catalyzed coupling for multisubstituted derivatives, though this may require higher temperatures compared to metal-free methods .

Q. How is the compound characterized structurally and analytically?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying bromine and morpholino substituent positions .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 323.0605614 for C₁₃H₁₄BrN₃O₂) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents, with characteristic shifts for the morpholino group (δ ~3.7 ppm for N–CH₂) and pyrimidinone core .

Advanced Research Questions

Q. What strategies enable selective functionalization at the C-3 position for SAR studies?

  • Radical-based chalcogenation : Use of thiols or diselenides with potassium persulfate (K₂S₂O₈) and iodine generates C-3–S/Se bonds. Electron-deficient aryl groups enhance reactivity (yields: 70–95%) .
  • Halogenation : Bromine or iodine at C-9 (as in the target compound) can serve as a handle for further cross-coupling (e.g., Suzuki reactions) .
  • Challenges : Competing reactions at C-6 or C-7 may occur; optimize temperature (40–80°C) and stoichiometry to minimize byproducts .

Q. How do mechanistic studies inform reaction design for this scaffold?

  • Radical pathways : ESR and trapping experiments confirm thiyl/selenyl radical intermediates. Radical scavengers (TEMPO) inhibit reactions, supporting a non-ionic mechanism .
  • Role of iodine : Acts as a catalyst, not an electrophile, as no iodinated intermediates are detected .
  • Solvent effects : Polar aprotic solvents (e.g., DCE, DMF) improve radical stability and reaction efficiency .

Q. What computational approaches predict binding interactions in biological studies?

  • Molecular docking : Pyrido[1,2-a]pyrimidin-4-one derivatives dock into aldose reductase (ALR2) or SHP2 active sites, with hydroxy/catechol moieties forming hydrogen bonds .

  • SAR insights :

    Substituent PositionEffect on Activity (Example)Reference
    C-6/C-9 hydroxy↑ ALR2 inhibition (IC₅₀: 0.2–1.2 µM)
    C-2 morpholino↑ Solubility and bioavailability
    C-3–SeAr groups↑ Antioxidant activity

Q. How can contradictions in reported biological activities be resolved?

  • Context-dependent activity : For example, catechol derivatives show dual ALR2 inhibition and antioxidant effects, but methylation of hydroxyls abolishes activity, emphasizing the need for precise substituent analysis .
  • Assay variability : Differences in cell lines (e.g., cancer vs. neuronal models) and enzyme isoforms (e.g., SHP2 mutants) require validation via orthogonal assays (e.g., enzymatic vs. cellular proliferation) .

Q. What analytical challenges arise in purity assessment and metabolite identification?

  • Impurity profiling : HPLC-MS identifies common byproducts (e.g., dehalogenated analogs or oxidized morpholino groups) .
  • Metabolites : Phase I metabolites (e.g., hydroxylation at C-9) are characterized via LC-HRMS and compared to synthetic standards .
  • Stability issues : Bromine substitution may lead to light-sensitive degradation; store compounds in amber vials at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.